molecular formula C13H15N3O B2494010 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1308436-29-4

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2494010
CAS RN: 1308436-29-4
M. Wt: 229.283
InChI Key: ZGHCMMAUJAPIRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the nucleophilic substitution and condensation reactions. One study described the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to yield a related compound through nucleophilic substitution (Orrego Hernandez et al., 2015). Another approach used Sonogashira-type cross-coupling reactions with various alkynes to provide corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes (Vilkauskaitė et al., 2011).

Molecular Structure Analysis

The molecular structure of similar pyrazole derivatives has been characterized using various spectroscopic methods, including IR, NMR, and HRMS analyses, providing insight into the electronic and spatial configuration essential for their reactivity and interactions (Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a wide range of chemical reactions, offering pathways to synthesize diverse heterocyclic compounds. For instance, the Vilsmeier–Haack reaction has been utilized to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which further react to afford chalcone analogues and dipyrazolopyridines, showcasing the versatility of pyrazole carbaldehydes as precursors (Quiroga et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the stability and applicability of these compounds. While specific data on 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde might not be readily available, studies on related structures provide valuable insights into how substituents and molecular modifications affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and ability to undergo specific transformations, are essential for designing synthesis pathways and applications. Pyrazole derivatives are known for their nucleophilic and electrophilic sites, allowing for a range of chemical modifications and the synthesis of complex molecules (Galadzhun et al., 2018).

Scientific Research Applications

Antimicrobial Activity

1-Butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives have been studied for their antimicrobial properties. Hamed et al. (2020) synthesized various pyrazole derivatives, including those similar to 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, and found them effective against gram-negative and gram-positive bacteria, as well as fungi, indicating potential for use in antimicrobial treatments (Hamed et al., 2020).

Synthesis of Novel Compounds

These compounds are also key in the synthesis of novel chemical structures. Aly et al. (2004) described the synthesis of novel pyrazole derivatives using similar compounds, which can be a precursor for the development of new pharmaceuticals and materials (Aly et al., 2004).

Applications in Organic Chemistry

In organic chemistry, compounds like 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde are used as precursors in complex chemical reactions. Vilkauskaitė et al. (2011) used similar compounds for Sonogashira-type reactions, crucial for creating complex organic molecules (Vilkauskaitė et al., 2011).

Photophysical Properties

Patil et al. (2010) studied the photophysical properties of heterocyclic orthoaminoaldehyde, which are similar to 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. These studies are significant for understanding how these compounds behave under different light conditions, which is essential in developing materials for optics and electronics (Patil et al., 2010).

Cytotoxicity and Anticancer Research

Some derivatives of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have been explored for their cytotoxicity and potential as anticancer agents. Alam et al. (2017) synthesized and evaluated derivatives for their cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer treatment (Alam et al., 2017).

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, a polymer, etc.), it’s difficult to define a “mechanism of action” for this compound. If it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or it could have applications in fields like medicinal chemistry, materials science, or catalysis, among others .

properties

IUPAC Name

1-butyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-3-8-16-9-11(10-17)13(15-16)12-6-4-5-7-14-12/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHCMMAUJAPIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C2=CC=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

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